molecular formula C8H10N2O3 B1397427 Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate CAS No. 956386-27-9

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate

Cat. No.: B1397427
CAS No.: 956386-27-9
M. Wt: 182.18 g/mol
InChI Key: LNKWUQZNSSCTCQ-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at the 1-position, an oxo group at the 6-position, and an ethyl ester moiety at the 4-position.

Properties

IUPAC Name

ethyl 1-methyl-6-oxopyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-7(11)10(2)9-5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKWUQZNSSCTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-methyl-1,2-dihydropyridazine-4,5-dione, which is then esterified to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted amides or esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with modifications in substituent groups, ring systems, or oxidation states. Below is a detailed analysis based on the provided evidence:

Substituent Variations

  • Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 10561-91-8; Similarity: 0.97): This analog differs in the position of the ester group (3-carboxylate vs. 4-carboxylate) and replaces the pyridazine ring with a pyridine ring.
  • Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 20845-23-2; Similarity: 0.90) :
    The substitution of the oxo group at the 2-position (vs. 6-position in the target compound) and the methyl ester group (vs. ethyl ester) may influence steric bulk and lipophilicity. Methyl esters typically exhibit lower hydrolytic stability compared to ethyl esters, which could affect reactivity in synthetic applications .

  • Sodium 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 1255098-70-4; Similarity: 0.92): The sodium salt form enhances water solubility, making it more suitable for biological assays. However, the ionic nature may limit its utility in organic synthesis due to incompatibility with nonpolar solvents .

Functional Group Modifications

  • Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (CAS 89640-81-3) :
    This analog lacks the 1-methyl group present in the target compound. The methyl group at the 1-position in the target compound likely improves metabolic stability by hindering enzymatic oxidation at the nitrogen atom .

Data Table: Key Properties of Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate and Analogs

CAS No. Compound Name Similarity Key Substituents Solubility (Predicted) Applications
6375-89-9 This compound 1.00 1-Me, 4-COOEt, 6-O Moderate (organic) Synthetic intermediate, drug discovery
10561-91-8 Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 0.97 Pyridine ring, 3-COOEt Low (organic) Enzyme inhibition studies
20845-23-2 Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate 0.90 2-O, 4-COOMe High (aqueous) Catalysis, material science
89640-81-3 Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate N/A 4-COOMe, 6-O (no 1-Me) Moderate (aqueous) Crystallography studies

Research Findings and Implications

  • Hydrogen Bonding and Crystal Packing :
    The 6-oxo group in the target compound facilitates hydrogen bonding, as observed in pyridazine derivatives. Graph-set analysis (e.g., R₂²(8) motifs) may reveal distinct packing patterns compared to pyridine analogs, which lack the second nitrogen atom . Tools like Mercury CSD can visualize these differences .

  • Synthetic Utility :
    Ethyl esters (as in the target compound) are often preferred over methyl esters in prodrug design due to slower hydrolysis rates. The 1-methyl group further stabilizes the compound against metabolic degradation .

  • Biological Relevance : Sodium or carboxylic acid analogs (e.g., CAS 1255098-70-4) are more water-soluble but may require structural optimization for in vivo applications. The target compound’s ethyl ester balances lipophilicity and stability for cellular uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate

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